5-Cyanogramine
Overview
Description
5-Cyanogramine is a nitrogen-containing heterocyclic compound . It has the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol .
Synthesis Analysis
The synthesis of 5-Cyanogramine involves a one-pot three-component reaction. The synergistic combination of Strecker reaction and oxidatively-induced 6π-azacyclization is key to the success of this multicomponent synthesis .Molecular Structure Analysis
The IUPAC name for 5-Cyanogramine is 3-[(dimethylamino)methyl]-1H-indole-5-carbonitrile . The InChI is 1S/C12H13N3/c1-15(2)8-10-7-14-12-4-3-9(6-13)5-11(10)12/h3-5,7,14H,8H2,1-2H3 . The Canonical SMILES is CN©CC1=CNC2=C1C=C(C=C2)C#N .Physical And Chemical Properties Analysis
5-Cyanogramine has a molecular weight of 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 199.110947427 g/mol . The topological polar surface area is 42.8 Ų . The heavy atom count is 15 .Scientific Research Applications
Novel Spirocyclic Pyrroloimidazole Skeleton
Cyanogramide, a compound identified in the marine-derived Actinoalloteichus cyanogriseus, features a novel spirocyclic pyrroloimidazole skeleton. This compound has been observed to reverse adriamycin-induced resistance in various cells at a concentration of 5 μM, demonstrating significant potential in overcoming drug resistance in cancer therapy (Fu et al., 2014).
Fluorescence Properties in DNA Research
The fluorescence properties of sulfoindocyanine Cy3, covalently attached to DNA, are studied to understand nucleic acid structure and dynamics. This research provides insights into the interaction of cyanine dyes with nucleic acids, which is crucial for applications in biochemistry and molecular biology (Sanborn et al., 2007).
Light-Activated Therapeutic Agents
Studies on cis-Ru(bpy)(2)(5CNU)(2), a compound containing cyanine groups, reveal its potential as a light-activated dual-action therapeutic agent. This compound releases biologically active components upon photolysis, suggesting its application in targeted cancer therapy (Garner et al., 2011).
Cyanobacterial Secondary Metabolites
Cyanobacteria, a source of cyanobacterial secondary metabolites (CSMs), show promise in biotechnology and pharmaceuticals. These metabolites have diverse applications, ranging from antibiotics and immunosuppressants to natural photoprotectants, indicating their significance in medical and cosmetic industries (Rastogi & Sinha, 2009).
Kinetics of Cyanotoxin Destruction
The kinetics and mechanisms of cylindrospermopsin (CYN) destruction by sulfate radical-based advanced oxidation processes have been explored. Understanding these processes is crucial for ensuring the safety of drinking water and handling environmental hazards posed by cyanotoxins (He et al., 2014).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person .
properties
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15(2)8-10-7-14-12-4-3-9(6-13)5-11(10)12/h3-5,7,14H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPBIDDQPQFQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180203 | |
Record name | 5-Cyanogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanogramine | |
CAS RN |
25514-67-4 | |
Record name | 5-Cyanogramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyanogramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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